2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate
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Overview
Description
2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C13H10F4NO3S. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate typically involves the reaction of 2-fluoroquinoline with methylating agents under controlled conditions. The reaction is carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-50°C and using solvents like acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form 1-methylquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-methylpyridinium p-toluenesulfonate
- 2-Fluoro-1-methylquinoline
- 1-Methyl-2-fluoropyridinium tosylate
Uniqueness
2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in reactions requiring strong electrophiles and in applications where stability under various conditions is crucial .
Properties
CAS No. |
921754-32-7 |
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Molecular Formula |
C11H9F4NO3S |
Molecular Weight |
311.25 g/mol |
IUPAC Name |
2-fluoro-1-methylquinolin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9FN.CHF3O3S/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
JLNHKMRETUVQDX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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